molecular formula C9H15NO3 B14449382 2-Isovaleramidobut-2-enoic acid CAS No. 74589-24-5

2-Isovaleramidobut-2-enoic acid

Cat. No.: B14449382
CAS No.: 74589-24-5
M. Wt: 185.22 g/mol
InChI Key: ZIQJERGSQODYKF-DAXSKMNVSA-N
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Description

2-Isovaleramidobut-2-enoic acid (CAS: 74589-24-5) is an aliphatic carboxylic acid derivative featuring a conjugated enoic acid backbone and an isovaleramide substituent. Its molecular formula is C₉H₁₅NO₃, with a molecular weight of 185.22 g/mol . The compound adopts a (Z)-configuration at the double bond, influencing its spatial arrangement and reactivity. The structure comprises a but-2-enoic acid moiety linked to a 3-methylbutanamide (isovaleramide) group via an amide bond. The InChI identifier (1S/C9H15NO3/c1-4-7(9(12)13)10-8(11)5-6(2)3/h4,6H,5H2,1-3H3,(H,10,11)(H,12,13)/b7-4-) highlights its stereochemical and functional group organization .

Properties

CAS No.

74589-24-5

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

(Z)-2-(3-methylbutanoylamino)but-2-enoic acid

InChI

InChI=1S/C9H15NO3/c1-4-7(9(12)13)10-8(11)5-6(2)3/h4,6H,5H2,1-3H3,(H,10,11)(H,12,13)/b7-4-

InChI Key

ZIQJERGSQODYKF-DAXSKMNVSA-N

Isomeric SMILES

C/C=C(/C(=O)O)\NC(=O)CC(C)C

Canonical SMILES

CC=C(C(=O)O)NC(=O)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isovaleramidobut-2-enoic acid typically involves the reaction of isovaleric acid with an appropriate amine under controlled conditions. One common method involves the use of a coupling reagent to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently .

Industrial Production Methods: Industrial production of 2-Isovaleramidobut-2-enoic acid may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Isovaleramidobut-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Isovaleramidobut-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isovaleramidobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Comparison with 2-Aminobenzamides

2-Aminobenzamides are aromatic compounds characterized by a benzene ring substituted with both an amino (-NH₂) and an amide (-CONH₂) group. Unlike 2-isovaleramidobut-2-enoic acid, these compounds exhibit an aromatic backbone, which confers distinct electronic properties, such as enhanced resonance stabilization and lower solubility in polar solvents . The amide group in 2-aminobenzamides is directly attached to the benzene ring, enabling π-π stacking interactions that are critical in pharmaceutical applications (e.g., enzyme inhibition or receptor binding) . In contrast, the aliphatic chain and (Z)-configuration of 2-isovaleramidobut-2-enoic acid may favor interactions with hydrophobic biological targets or participation in Michael addition reactions due to its α,β-unsaturated carbonyl system.

Comparison with 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

This benzoic acid derivative features an ethoxy-oxoacetamide substituent, combining aromatic and highly functionalized aliphatic groups. The ethoxy moiety increases lipophilicity, while the oxo group enhances hydrogen-bonding capacity, as evidenced by crystallographic studies . In contrast, 2-isovaleramidobut-2-enoic acid lacks aromaticity but possesses a branched isovaleramide chain, which may improve membrane permeability in biological systems. The absence of crystallographic data for 2-isovaleramidobut-2-enoic acid in the provided evidence highlights a research gap, whereas 2-(2-ethoxy-2-oxoacetamido)benzoic acid has been structurally characterized via X-ray diffraction .

Data-Driven Comparison of Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Configuration Key Applications/Properties
2-Isovaleramidobut-2-enoic acid C₉H₁₅NO₃ 185.22 Butenoic acid, isovaleramide (Z)- Potential bioactive synthesis intermediate
2-Aminobenzamides C₇H₈N₂O 136.15 (example) Benzene ring, amide, amino - Pharmaceutical enzyme inhibitors
2-(2-Ethoxy-2-oxoacetamido)benzoic acid C₁₁H₁₁NO₅ 237.21 Benzoic acid, ethoxy-oxoacetamide - Crystallography studies

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